molecular formula C13H17N3O B103336 N-[(Z)-(2-methylcyclohexylidene)amino]pyridine-4-carboxamide CAS No. 15885-63-9

N-[(Z)-(2-methylcyclohexylidene)amino]pyridine-4-carboxamide

Katalognummer: B103336
CAS-Nummer: 15885-63-9
Molekulargewicht: 231.29 g/mol
InChI-Schlüssel: JCDUNXBXHFOXMR-QINSGFPZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(Z)-(2-methylcyclohexylidene)amino]pyridine-4-carboxamide is an organic compound with the molecular formula C13H17N3O and a molecular weight of 231.29 g/mol. This compound is a derivative of isonicotinic acid, which is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

The synthesis of N-[(Z)-(2-methylcyclohexylidene)amino]pyridine-4-carboxamide typically involves the reaction of 2-Methylisonicotinic acid with cyclohexylidenehydrazine. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

N-[(Z)-(2-methylcyclohexylidene)amino]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

N-[(Z)-(2-methylcyclohexylidene)amino]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, chemical reagents, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-[(Z)-(2-methylcyclohexylidene)amino]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

N-[(Z)-(2-methylcyclohexylidene)amino]pyridine-4-carboxamide can be compared with other similar compounds, such as:

    Isonicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.

    Nicotinic acid: Another pyridine derivative with a carboxyl group at the 3-position.

    Picolinic acid: A pyridine derivative with a carboxyl group at the 2-position.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs .

Eigenschaften

CAS-Nummer

15885-63-9

Molekularformel

C13H17N3O

Molekulargewicht

231.29 g/mol

IUPAC-Name

N-[(Z)-(2-methylcyclohexylidene)amino]pyridine-4-carboxamide

InChI

InChI=1S/C13H17N3O/c1-10-4-2-3-5-12(10)15-16-13(17)11-6-8-14-9-7-11/h6-10H,2-5H2,1H3,(H,16,17)/b15-12-

InChI-Schlüssel

JCDUNXBXHFOXMR-QINSGFPZSA-N

SMILES

CC1CCCCC1=NNC(=O)C2=CC=NC=C2

Isomerische SMILES

CC\1CCCC/C1=N/NC(=O)C2=CC=NC=C2

Kanonische SMILES

CC1CCCCC1=NNC(=O)C2=CC=NC=C2

Synonyme

N'-(2-Methylcyclohexylidene)isonicotinic hydrazide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.